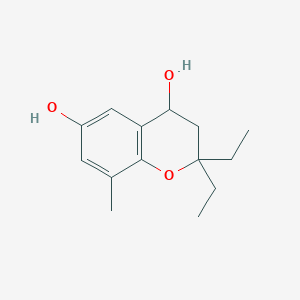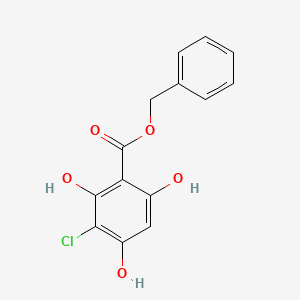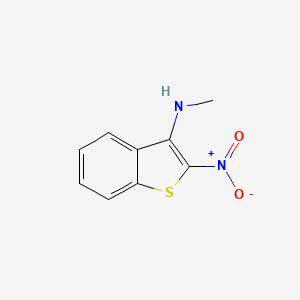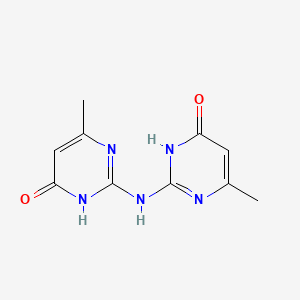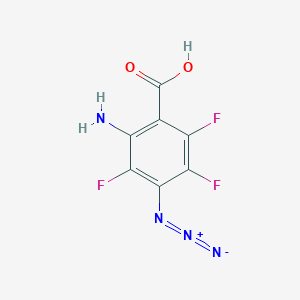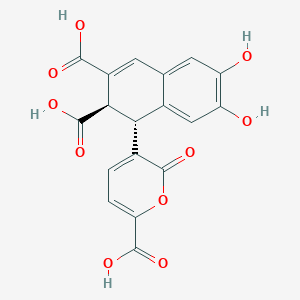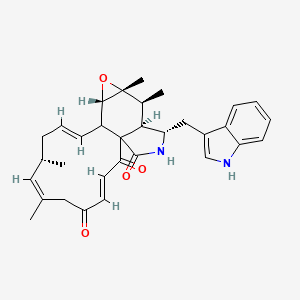
6-Amino-2-(4-(dimethylamino)styryl)quinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-2-(4-(dimethylamino)styryl)quinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of an amino group at the 6th position, a dimethylamino group attached to a styryl moiety at the 4th position, and a quinazolinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(4-(dimethylamino)styryl)quinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative and a suitable aldehyde.
Condensation Reaction: The aniline derivative undergoes a condensation reaction with the aldehyde to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic or basic conditions to form the quinazolinone core.
Styryl Group Introduction: The styryl group is introduced via a Heck reaction, where the quinazolinone is coupled with a styrene derivative in the presence of a palladium catalyst.
Dimethylamino Group Introduction: Finally, the dimethylamino group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and dimethylamino groups, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the quinazolinone core or the styryl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amino and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of nitroso, nitro, or imine derivatives.
Reduction: Formation of reduced quinazolinone or styryl derivatives.
Substitution: Formation of alkylated, acylated, or sulfonylated derivatives.
科学研究应用
6-Amino-2-(4-(dimethylamino)styryl)quinazolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its styryl group, which can exhibit fluorescence.
Medicine: Explored for its potential as an anticancer agent, given the quinazoline core’s known activity against various cancer cell lines.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 6-Amino-2-(4-(dimethylamino)styryl)quinazolin-4(1H)-one depends on its specific application:
Biological Activity: In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The quinazoline core is known to inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.
Fluorescent Probes: As a fluorescent probe, the compound’s styryl group can absorb light and emit fluorescence, allowing it to be used in imaging applications.
相似化合物的比较
Similar Compounds
6-Aminoquinazolin-4(1H)-one: Lacks the styryl and dimethylamino groups, making it less versatile in applications.
2-Styrylquinazolin-4(1H)-one: Lacks the amino and dimethylamino groups, affecting its reactivity and biological activity.
4-(Dimethylamino)styrylquinazolin-4(1H)-one: Lacks the amino group, which may influence its chemical properties and applications.
Uniqueness
6-Amino-2-(4-(dimethylamino)styryl)quinazolin-4(1H)-one is unique due to the combination of the amino, styryl, and dimethylamino groups, which confer distinct chemical reactivity, biological activity, and potential applications. The presence of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields.
属性
分子式 |
C18H18N4O |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
6-amino-2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H18N4O/c1-22(2)14-7-3-12(4-8-14)5-10-17-20-16-9-6-13(19)11-15(16)18(23)21-17/h3-11H,19H2,1-2H3,(H,20,21,23)/b10-5+ |
InChI 键 |
XHKPDJDXOMLXGZ-BJMVGYQFSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)N)C(=O)N2 |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)N)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B14278032.png)
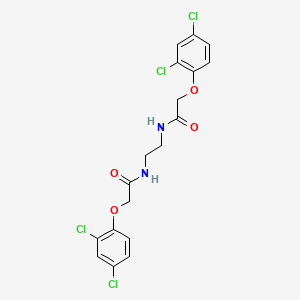
![S-[(2-Aminopyridin-3-yl)methyl] ethanethioate](/img/structure/B14278040.png)
![3-Phenoxy-1-azabicyclo[2.2.2]octane](/img/structure/B14278043.png)
